Potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide is a chemical compound that belongs to the category of organoboron compounds. It is characterized by the presence of a trifluoromethyl group and a cyclopropyl moiety, which contribute to its unique chemical properties. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in drug development.
The compound is synthesized through various methods documented in patent literature, which often explore its use in therapeutic applications, including modulation of biological pathways and treatment of diseases. Notably, it has been referenced in patents related to the treatment of helminthic infections and other medical conditions .
Potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide can be classified as:
The synthesis of potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize the product.
The molecular structure of potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide can be represented as follows:
The compound's molecular weight is approximately 174.03 g/mol. The specific stereochemistry (1R,2R) indicates the spatial arrangement of atoms around the chiral centers in the molecule, which is crucial for its biological activity.
Potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide participates in various chemical reactions:
These reactions are typically performed under controlled conditions using inert atmospheres to prevent unwanted side reactions.
The mechanism of action for potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide primarily involves its interaction with specific biological targets:
Research indicates that compounds with similar structures have shown efficacy in modulating ion channels and receptors, which could translate into pharmacological applications.
Relevant analyses include thermogravimetric analysis and differential scanning calorimetry to assess thermal stability and phase transitions.
Potassium trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide has potential applications in:
The synthesis of enantiomerically pure Potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide (CAS: 1350729-28-0) hinges on precise cyclopropanation techniques. The core challenge lies in constructing the chiral cyclopropyl ring with defined (1R,2R) configuration while accommodating the boron functionality. Two predominant approaches have emerged: Simmons-Smith cyclopropanation of allylic boronates using diethylzinc and diiodomethane in the presence of chiral catalysts (e.g., disubstituted tartrate diesters) achieves diastereoselectivities >90% but requires cryogenic conditions (-40°C) to suppress epimerization [2] [8]. Alternatively, transition metal-catalyzed cyclopropanation employs copper(I) complexes with bisoxazoline ligands to react diazoacetates with vinylboronic esters. This method offers higher functional group tolerance but necessitates meticulous ligand screening to attain enantiomeric excess (ee) ≥85% [6] [8]. The steric bulk of the 2-methyl group exacerbates ring strain, often leading to diminished yields (45-60%) compared to unsubstituted analogs, necessitating chromatographic purification to isolate the (1R,2R)-isomer [2].
Table 1: Comparative Analysis of Cyclopropanation Techniques
Method | Catalyst System | Diastereoselectivity | ee (%) | Yield Range |
---|---|---|---|---|
Simmons-Smith | Et₂Zn/CH₂I₂/Chiral Diol | >90% | 88-92 | 45-55% |
Metal-Catalyzed | Cu(I)/Bisoxazoline | 80-85% | 85-89 | 55-60% |
Post-cyclopropanation, the boron-bound substituents undergo conversion to trifluoroborate via fluorolytic exchange. The (1R,2R)-2-methylcyclopropylboronic ester precursor reacts with potassium hydrogen difluoride (KHF₂) in aqueous methanol under reflux, achieving >95% conversion to the trifluoroborate anion. Critical to preserving stereochemical integrity is pH control (pH 6.5-7.5), as acidic conditions promote ring opening, while alkaline media induce epimerization [4] [9]. An alternative pathway employs RBF₃K salts through transmetallation, where the boronate intermediate reacts with potassium trifluoro(alkyl)borate (e.g., K[BF₃nBu]). This method circumvents aqueous conditions but introduces stoichiometric byproducts, complicating purification [3] [5]. Nuclear magnetic resonance (¹⁹F NMR) monitoring reveals complete trifluoromethylation when reaction times exceed 12 hours at 60°C, with characteristic chemical shifts at -139 to -142 ppm confirming B-F bond formation without racemization [5] [9].
Table 2: Trifluoromethylation Route Performance Metrics
Route | Reagent | Temperature | Time (h) | Conversion | Stereointegrity |
---|---|---|---|---|---|
Fluorolytic Exchange | KHF₂/H₂O/MeOH | Reflux | 12-14 | >95% | >99% retained |
Transmetallation | RBF₃K (e.g., nBu) | 60°C | 8-10 | 85-90% | >99% retained |
Potassium’s ionic radius (138 pm) and hydration energy (-305 kJ/mol) are pivotal for isolating the boranuide as a crystalline solid. Unlike sodium or lithium counterparts, potassium forms tight ion pairs with the trifluoroborate anion, enhancing lattice stability through optimal Coulombic interactions. Crystallization typically employs ethanol/water (4:1 v/v) at -20°C, yielding rhomboid crystals with <0.5% occluded solvent [2] [6] [9]. Powder X-ray diffraction analyses confirm a monoclinic lattice (space group P2₁) wherein K⁺ ions coordinate with fluorine atoms in a η²-fashion, creating a rigid framework resistant to anion hydrolysis. This stabilization is critical for long-term storage; potassium salts exhibit <2% decomposition after 12 months at -20°C versus >15% for tetrabutylammonium analogs under identical conditions [9]. Cold-chain transportation (2-8°C) is mandated for commercial batches to prevent lattice disruption, as evidenced by supplier specifications [2] [6].
Solvent polarity dictates reaction kinetics and stereoselectivity:
Table 3: Solvent/Temperature Optimization for Critical Steps
Step | Optimal Solvent | Temperature | Yield Impact | Purity Impact |
---|---|---|---|---|
Cyclopropanation | THF | -40°C | +++ | ++ |
Trifluoromethylation | MeOH/H₂O (9:1) | 60-65°C | ++++ | +++ |
Crystallization | EtOH/H₂O (4:1) | -20°C | ++++ | ++++ |
Scaling this synthesis faces three bottlenecks:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: